N-(4-ethylphenyl)glycinamide
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Overview
Description
N-(4-ethylphenyl)glycinamide is an organic compound that belongs to the class of alpha amino acid amides This compound is characterized by the presence of an ethyl group attached to the phenyl ring and a glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)glycinamide typically involves the reaction of 4-ethylphenylamine with glycine derivatives. . The reaction is maintained at a temperature of 50-70°C for several hours before cooling and filtration to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)glycinamide undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
N-(4-ethylphenyl)glycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)glycinamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of glycogen synthase kinase-3 beta (GSK-3β), an enzyme involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β, this compound can modulate signaling pathways that are dysregulated in various diseases.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)glycinamide
- N-(4-methoxyphenyl)glycinamide
- N-(2-methylphenyl)glycinamide hydrobromide
Uniqueness
N-(4-ethylphenyl)glycinamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific interactions with molecular targets.
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-amino-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C10H14N2O/c1-2-8-3-5-9(6-4-8)12-10(13)7-11/h3-6H,2,7,11H2,1H3,(H,12,13) |
InChI Key |
HIOFJEANMHBSRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN |
Origin of Product |
United States |
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